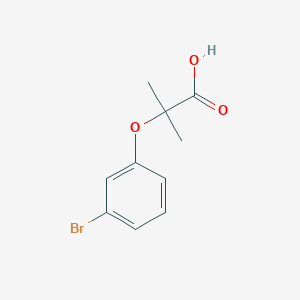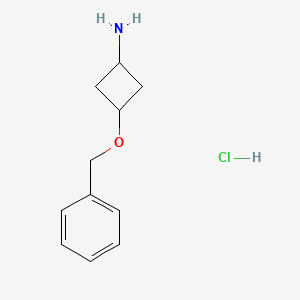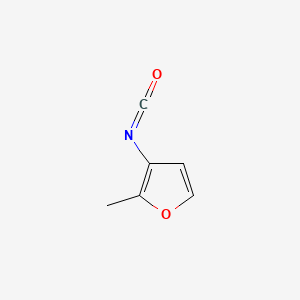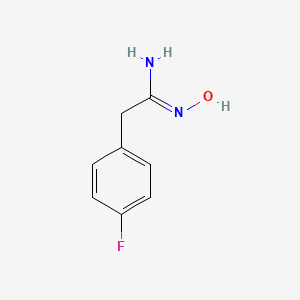
2-(3-Fluorophenyl)-N-hydroxyacetimidamide
説明
The compound “2-(3-Fluorophenyl)-N-hydroxyacetimidamide” is a complex organic molecule. It likely contains a fluorophenyl group, which is a phenyl ring (a hexagonal ring of carbon atoms) with a fluorine atom attached, and a hydroxyacetimidamide group, which contains nitrogen, oxygen, and hydrogen .
Synthesis Analysis
While specific synthesis methods for “this compound” are not available, similar compounds are often synthesized through various organic chemistry reactions, such as amidation .Molecular Structure Analysis
The molecular structure of “this compound” would likely be determined using techniques such as X-ray diffraction, NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis
The chemical reactions involving “this compound” would depend on its specific structure and the conditions under which it is used. Similar compounds, such as those containing a pyrrolidine ring, have been studied for their reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would be determined by its specific molecular structure. These properties could include its melting point, boiling point, solubility, and stability .作用機序
Target of Action
It’s structurally related to the class of amphetamines , which primarily target the monoamine transporters, particularly those for dopamine and norepinephrine . These transporters play a crucial role in regulating neurotransmitter levels in the synaptic cleft, thereby modulating neuronal signaling.
Mode of Action
As a structural analog of amphetamines, 2-(3-Fluorophenyl)-N-hydroxyacetimidamide likely interacts with its targets in a similar manner. Amphetamines act as a substrate for monoamine transporters, leading to the release of neurotransmitters into the synaptic cleft . This compound might exhibit a similar mode of action, leading to increased levels of dopamine and norepinephrine in the synaptic cleft .
Biochemical Pathways
Based on its structural similarity to amphetamines, it can be inferred that it might influence the dopaminergic and noradrenergic pathways . These pathways are involved in various physiological processes, including mood regulation, reward, and the body’s response to stress.
Pharmacokinetics
Related compounds such as amphetamines are known to have a rapid onset of action, with effects typically beginning within 20-60 minutes of administration . The elimination half-life of similar compounds is typically around 90 minutes
Result of Action
Based on its structural similarity to amphetamines, it can be inferred that it might lead to increased synaptic concentrations of dopamine and norepinephrine . This could result in heightened alertness, increased energy, and potential euphoria .
Action Environment
The action, efficacy, and stability of this compound could potentially be influenced by various environmental factors. For instance, the pH of the environment could affect the compound’s ionization state, potentially influencing its absorption and distribution . Additionally, factors such as temperature and the presence of other substances could impact the compound’s stability and reactivity .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-(3-fluorophenyl)-N'-hydroxyethanimidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FN2O/c9-7-3-1-2-6(4-7)5-8(10)11-12/h1-4,12H,5H2,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOSPBYILTXWKJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CC(=NO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)F)C/C(=N/O)/N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201247637 | |
| Record name | [C(Z)]-3-Fluoro-N-hydroxybenzeneethanimidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201247637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
925252-32-0 | |
| Record name | [C(Z)]-3-Fluoro-N-hydroxybenzeneethanimidamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=925252-32-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [C(Z)]-3-Fluoro-N-hydroxybenzeneethanimidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201247637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2(1H)-Quinolinone, 6-methoxy-3-[[[2-(2-methylphenyl)ethyl]amino]methyl]-](/img/structure/B3431630.png)









